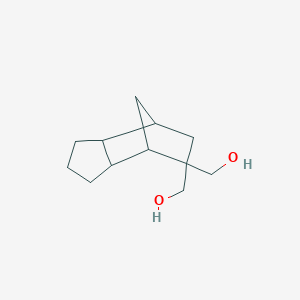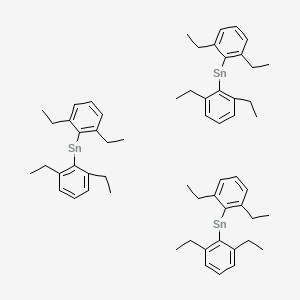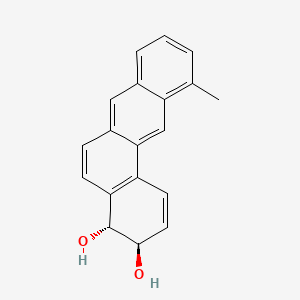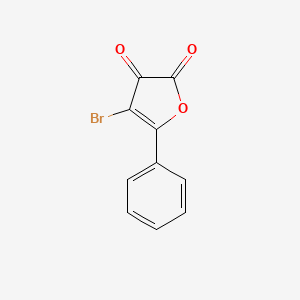silane CAS No. 80255-29-4](/img/structure/B14426362.png)
[(1-Ethoxypent-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxypent-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of an ethoxy group attached to a pentenyl chain, which is further connected to a trimethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxypent-1-en-1-yl)oxysilane typically involves the reaction of an appropriate pentenyl halide with a trimethylsilyl ether in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of (1-Ethoxypent-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxypent-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (1-Ethoxypent-1-en-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of (1-Ethoxypent-1-en-1-yl)oxysilane depend on the type of reaction. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(1-Ethoxypent-1-en-1-yl)oxysilane has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Mechanism of Action
The mechanism of action of (1-Ethoxypent-1-en-1-yl)oxysilane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules. In biological systems, it may interact with biomolecules to modify their properties .
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxypent-1-en-1-yl)oxysilane
- (1-Ethoxyvinyl)oxysilane
- [(1-Ethoxycyclopropoxy)trimethylsilane
Uniqueness
(1-Ethoxypent-1-en-1-yl)oxysilane is unique due to its specific structure, which combines an ethoxy group with a pentenyl chain and a trimethylsilane group. This combination imparts distinct chemical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in both research and industrial settings .
Properties
CAS No. |
80255-29-4 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
1-ethoxypent-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C10H22O2Si/c1-6-8-9-10(11-7-2)12-13(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
FHCUFOFSPMUNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(OCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


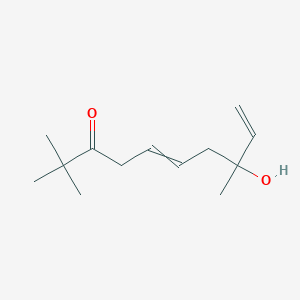
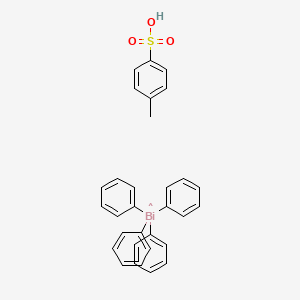

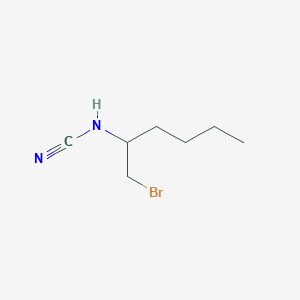
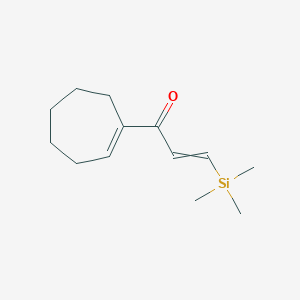
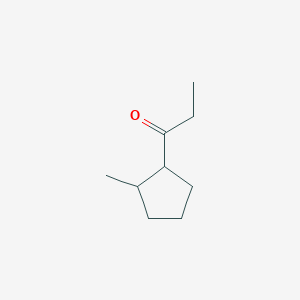
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

